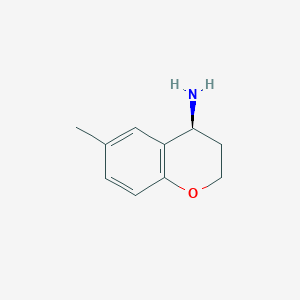

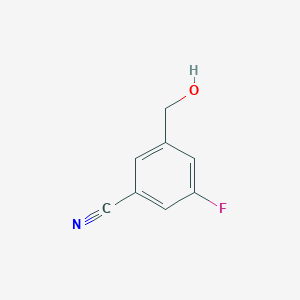

![molecular formula C6H4ClN3 B3026656 5-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1041864-02-1](/img/structure/B3026656.png)

5-chloro-7H-pyrrolo[2,3-d]pyrimidine

Overview

Description

Synthesis Analysis

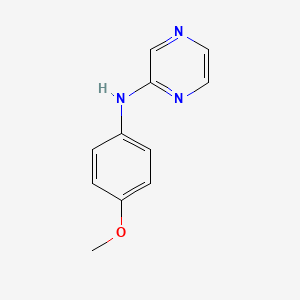

Researchers have successfully synthesized 5-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives using a three-step process with high yields. Specifically, they prepared halogenated ‘(E )-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ . These compounds were designed to enhance potency and selectivity as targeted kinase inhibitors (TKIs).

Chemical Reactions Analysis

Compound 5-chloro-7H-pyrrolo[2,3-d]pyrimidine has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, one derivative (compound 5k) exhibited promising activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, comparable to the well-known TKI sunitinib . Mechanistic investigations revealed that 5k induces cell cycle arrest and apoptosis in HepG2 cells.

Physical And Chemical Properties Analysis

Scientific Research Applications

Inhibitors of P21-Activated Kinase 4

5-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied as inhibitors of P21-Activated Kinase 4 (PAK4). The overexpression of PAK4 is associated with a variety of cancers . The binding modes and inhibitory mechanisms of these derivatives were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .

Anti-Breast-Cancer Activity

Pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their anti-breast-cancer activity. They have been found to have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .

Pharmaceutical Intermediate

5-chloro-7H-pyrrolo[2,3-d]pyrimidine finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .

Scaffold for Developing Potent Kinase Inhibitors

In medicinal chemistry, 5-chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a scaffold for developing potent kinase inhibitors, including promising candidates for cancer therapy .

Innovative Treatments for Inflammatory Skin Disorders

5-chloro-7H-pyrrolo[2,3-d]pyrimidine has been used in the development of innovative treatments for inflammatory skin disorders like atopic dermatitis .

Manufacture of Tofacitinib Citrate

5-chloro-7H-pyrrolo[2,3-d]pyrimidine is used in the manufacture of Tofacitinib citrate .

Mechanism of Action

Target of Action

The primary targets of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These enzymes play crucial roles in various cellular processes, including cell division, proliferation, and apoptosis.

Mode of Action

5-chloro-7H-pyrrolo[2,3-d]pyrimidine interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction leads to changes in the cellular processes controlled by these enzymes, such as cell division and apoptosis.

Biochemical Pathways

For instance, the inhibition of Glycogen synthase kinase-3 beta could disrupt the Wnt signaling pathway, which plays a key role in cell proliferation and differentiation .

Result of Action

The action of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine at the molecular and cellular level results in the inhibition of cell division and induction of apoptosis . This is evidenced by an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine. For instance, the compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage in a cool, dry, and well-ventilated area away from heat sources and oxidants is essential .

properties

IUPAC Name |

5-chloro-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBDMVYIUGZSKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CN=CN=C2N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654984 | |

| Record name | 5-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1041864-02-1 | |

| Record name | 5-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

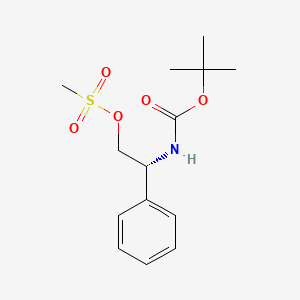

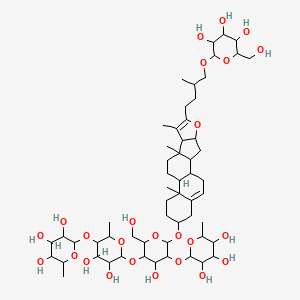

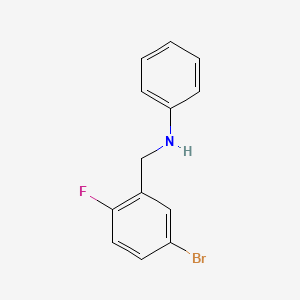

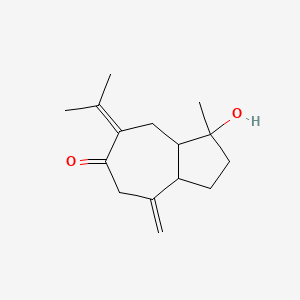

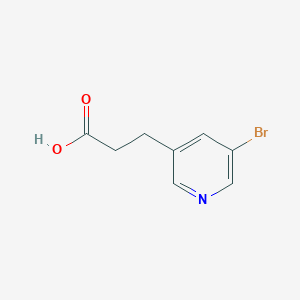

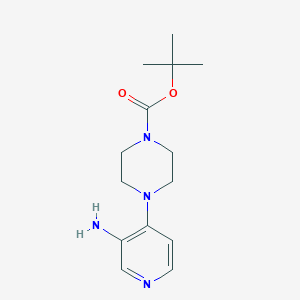

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

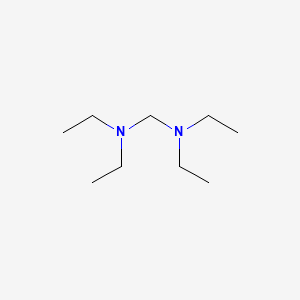

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.